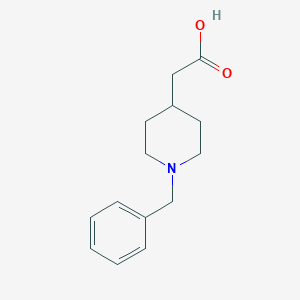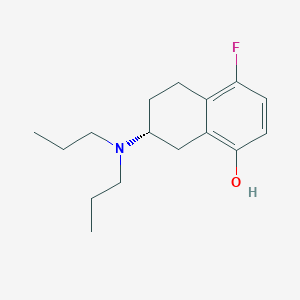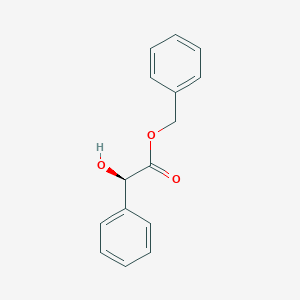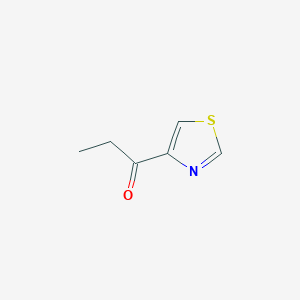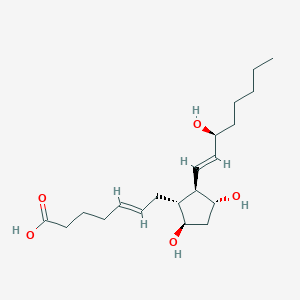
2-Heptynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptynal is a chemical compound that is widely used in scientific research due to its unique properties. It is an aldehyde with a seven-carbon chain and a double bond between the second and third carbon atoms. The chemical formula of 2-Heptynal is C7H12O, and its molecular weight is 112.17 g/mol.
Mechanism of Action
The mechanism of action of 2-Heptynal is not well understood. However, it is believed to act as an aldehyde, which can react with various nucleophiles such as amino acids, proteins, and DNA. This reaction can lead to the formation of adducts, which can alter the structure and function of these molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Heptynal are not well studied. However, it is known to have a low toxicity and is generally considered safe for use in scientific research.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Heptynal in lab experiments is its unique aroma, which can be used to create sensory tests. It is also a relatively inexpensive reagent and is readily available. However, one of the limitations of using 2-Heptynal is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the use of 2-Heptynal in scientific research. One area of interest is the development of new synthetic routes for the production of 2-Heptynal. Another area of interest is the study of the mechanism of action of 2-Heptynal and its potential use as a reagent for the modification of biomolecules. In addition, the use of 2-Heptynal in the creation of new fragrances and flavors is an area of ongoing research.
Synthesis Methods
The synthesis of 2-Heptynal can be achieved by the oxidation of 2-Heptanol using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium dichromate. The reaction is carried out in the presence of a catalyst and at a specific temperature and pressure. The product is then purified by distillation or recrystallization.
Scientific Research Applications
2-Heptynal has a wide range of scientific research applications. It is commonly used as a flavoring agent in the food industry due to its fruity and floral aroma. It is also used in the perfume industry to create fragrances with a fruity and floral scent. In addition, 2-Heptynal is used as a starting material for the synthesis of other organic compounds.
properties
CAS RN |
1846-67-9 |
|---|---|
Product Name |
2-Heptynal |
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
hept-2-ynal |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,2-4H2,1H3 |
InChI Key |
XWZLMLGAYCVWAU-UHFFFAOYSA-N |
SMILES |
CCCCC#CC=O |
Canonical SMILES |
CCCCC#CC=O |
synonyms |
2-Heptynal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



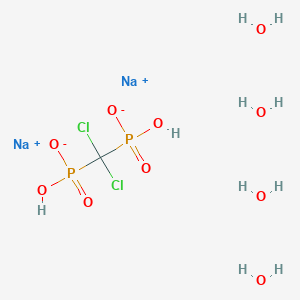
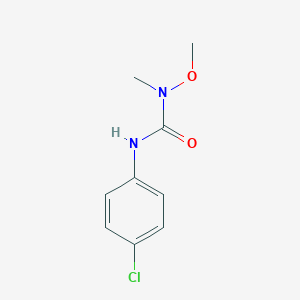
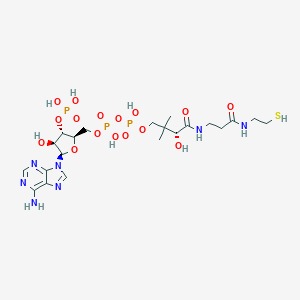

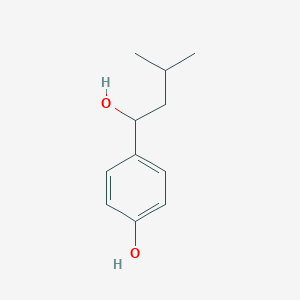
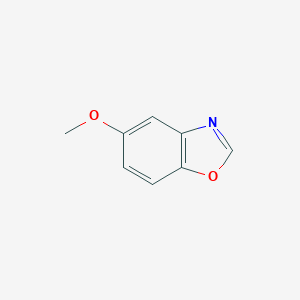

![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)
